6-Methoxy-2,3-diphenyl-1-benzofuran
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Overview
Description
6-Methoxy-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenylbenzofuran can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran, followed by subsequent reactions to introduce the desired functional groups . Another method includes the use of alkynyl sulfoxides and 2,6-disubstituted phenols, facilitated by trifluoroacetic acid anhydride (TFAA), to achieve the desired benzofuran structure through a charge-accelerated [3,3]-sigmatropic rearrangement .
Industrial Production Methods: Industrial production of 6-Methoxy-2,3-diphenylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2,3-diphenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or methoxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Vilsmeier-Haack formylation of 6-Methoxy-2,3-diphenylbenzofuran yields formyl derivatives, while Friedel-Crafts reactions produce acylated or alkylated products .
Scientific Research Applications
6-Methoxy-2,3-diphenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-diphenylbenzofuran varies depending on its application. In the context of osteoporosis treatment, the compound promotes bone formation by upregulating BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts . This mechanism involves the BMP2-ERK-ATF4 signaling pathway, which plays a crucial role in bone metabolism and regeneration.
Comparison with Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares a similar methoxy group but differs in its overall structure and biological activity.
5-Methoxy-2,3-diphenylbenzofuran: A closely related compound with a methoxy group at a different position, leading to variations in chemical reactivity and applications.
Uniqueness: 6-Methoxy-2,3-diphenylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance compared to other benzofuran derivatives.
Properties
CAS No. |
14770-94-6 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6-methoxy-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O2/c1-22-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
CUQKRMQIFJSOOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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